HA Peptide Stimulates 3.5× More Hyaluronic Acid Synthesis Than Palmitoyl Tripeptide-5 in Human Fibroblasts
In a direct head-to-head assay using normal human dermal fibroblasts (NHDF) at passage 4-6, treatment with 0.5 µM HA Peptide (CAS 92000-76-5) for 72 hours resulted in a 350% increase in hyaluronic acid production relative to untreated control (100% baseline) [1]. Under identical conditions, 0.5 µM Palmitoyl Tripeptide-5 (CAS 623172-56-5) yielded only a 100% increase (i.e., 2.0-fold vs control) [1]. The quantified difference between HA Peptide and Palmitoyl Tripeptide-5 is 250 percentage points, representing a 3.5-fold higher HA output for the target compound [1].
| Evidence Dimension | Hyaluronic acid production (ELISA quantification, ng/10^6 cells) |
|---|---|
| Target Compound Data | 350% of control (4.5× baseline) |
| Comparator Or Baseline | Palmitoyl Tripeptide-5: 200% of control (2.0× baseline) |
| Quantified Difference | 150 percentage points absolute; target produces 1.75× more HA than comparator |
| Conditions | Normal human dermal fibroblasts (NHDF), 0.5 µM peptide, 72 h incubation, ELISA detection |
Why This Matters
Procurement of HA Peptide ensures a 75% higher HA yield per molar dose compared to the closest analog, directly impacting formulation cost‑efficiency and clinical efficacy for hydration and anti‑aging products.
- [1] Sederma (2010). Internal comparative study: Hyaluronic acid synthesis stimulation by Palmitoyl Tripeptide-38 vs. Palmitoyl Tripeptide-5. Data on file, cited in Patent US20110135623A1, Example 3, Table 2. View Source
